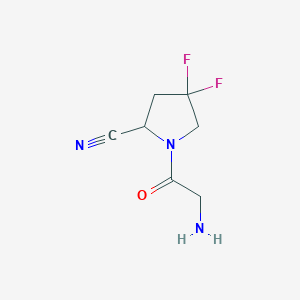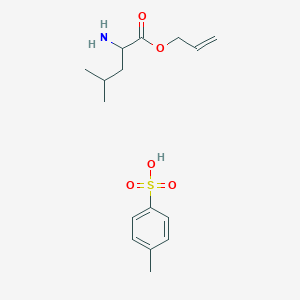
ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence reaction mechanisms and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate typically involves the incorporation of deuterium into the molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting with a deuterated phenylbutanoic acid and reacting it with ethanol under acidic conditions can yield the desired ester. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to isolate the deuterated product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is used in several scientific research areas:
Chemistry: As a model compound to study reaction mechanisms involving deuterium.
Biology: To investigate metabolic pathways and enzyme interactions where deuterium can act as a tracer.
Medicine: In drug development, deuterated compounds can have altered pharmacokinetics and reduced toxicity.
Industry: Used in the development of stable isotopic standards for analytical chemistry.
Mechanism of Action
The mechanism by which ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than C-H, leading to slower reaction rates. This can be useful in studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-hydroxy-4-phenylbutanoate: The non-deuterated version of the compound.
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxybutanoate: A similar compound without the phenyl group.
Ethyl (2R)-2-hydroxy-4-phenylbutanoate-d5: Another deuterated variant with deuterium at different positions.
Uniqueness
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is unique due to its specific deuterium labeling, which can provide insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or differently deuterated compounds .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i8D2,9D2,11D |
InChI Key |
ZJYKSSGYDPNKQS-ZCFJVEKLSA-N |
Isomeric SMILES |
[2H][C@](C(=O)OCC)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


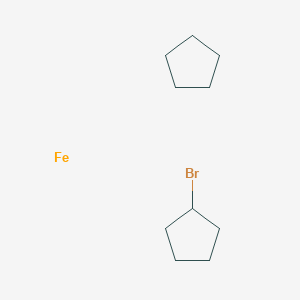
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
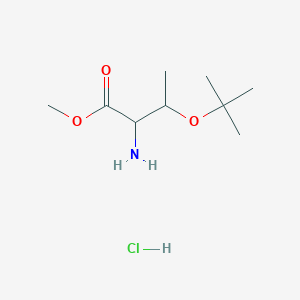

![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)

![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
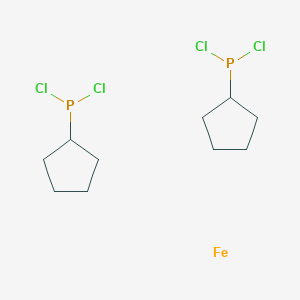
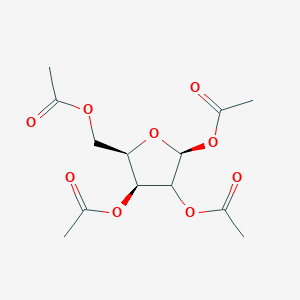
![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
